molecular formula C4H2BrN3O2 B6220750 4-azido-3-bromo-2,5-dihydrofuran-2-one CAS No. 1292292-00-2

4-azido-3-bromo-2,5-dihydrofuran-2-one

Cat. No.: B6220750
CAS No.: 1292292-00-2
M. Wt: 204
InChI Key:
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Description

4-Azido-3-bromo-2,5-dihydrofuran-2-one (ABDF) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a unique combination of properties that make it an ideal candidate for a variety of laboratory experiments. ABDF has been used in the synthesis of several compounds, as well as in the development of new materials and methods for drug delivery. In addition, ABDF has been used in the study of biochemical and physiological processes, as well as in the development of new drugs and therapies.

Scientific Research Applications

4-azido-3-bromo-2,5-dihydrofuran-2-one has a wide range of applications in the scientific research field. It has been used in the synthesis of several compounds, including polymers, drugs, and other materials. Additionally, this compound has been used in the development of new materials and methods for drug delivery, as well as in the study of biochemical and physiological processes. This compound has also been used in the development of new drugs and therapies, as well as in the study of the mechanism of action of existing drugs.

Mechanism of Action

The mechanism of action of 4-azido-3-bromo-2,5-dihydrofuran-2-one is not completely understood. However, it is believed that this compound can interact with a variety of molecules, including proteins and enzymes, and can affect their activity. Additionally, this compound can interact with cell membranes and can affect the transport of molecules across them. It is also believed that this compound can interact with DNA and can affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is believed that this compound can affect the activity of various enzymes and proteins, as well as the transport of molecules across cell membranes. Additionally, this compound can affect gene expression and can have an effect on the development and functioning of cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-azido-3-bromo-2,5-dihydrofuran-2-one in laboratory experiments is its versatility. It can be used in the synthesis of a variety of compounds, as well as in the development of new materials and methods for drug delivery. Additionally, this compound can be used to study biochemical and physiological processes. The main limitation of using this compound in lab experiments is its toxicity. This compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 4-azido-3-bromo-2,5-dihydrofuran-2-one research. These include the development of new materials and methods for drug delivery, the study of the mechanism of action of existing drugs, the development of new drugs and therapies, and the study of biochemical and physiological processes. Additionally, this compound could be used in the study of gene expression and the development and functioning of cells. Finally, this compound could be used in the synthesis of new compounds and materials, as well as in the development of new materials for medical and industrial applications.

Synthesis Methods

4-azido-3-bromo-2,5-dihydrofuran-2-one can be synthesized using a variety of methods, including the condensation of this compound with a variety of compounds. The most common method is the reaction of this compound and an alkyl halide, such as bromoethane. This reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or calcium hydroxide. Other methods of synthesis include the reaction of this compound with an amine, such as ethylamine, or the reaction of this compound with an alcohol, such as methanol or ethanol.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-3-bromo-2,5-dihydrofuran-2-one involves the bromination of 2,5-dihydrofuran-2-one followed by azidation of the resulting brominated compound.", "Starting Materials": [ "2,5-dihydrofuran-2-one", "Bromine", "Sodium azide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of 2,5-dihydrofuran-2-one using bromine in acetic acid to yield 3-bromo-2,5-dihydrofuran-2-one.", "Step 2: Azidation of 3-bromo-2,5-dihydrofuran-2-one using sodium azide in water and acetic acid to yield 4-azido-3-bromo-2,5-dihydrofuran-2-one." ] }

1292292-00-2

Molecular Formula

C4H2BrN3O2

Molecular Weight

204

Purity

95

Origin of Product

United States

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